molecular formula C8H12FNO B6177392 6-fluorospiro[3.3]heptane-2-carboxamide CAS No. 2715119-79-0

6-fluorospiro[3.3]heptane-2-carboxamide

Cat. No.: B6177392
CAS No.: 2715119-79-0
M. Wt: 157.2
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Description

6-Fluorospiro[3.3]heptane-2-carboxamide is a fluorinated spirocyclic compound featuring a carboxamide group at the 2-position and a fluorine atom at the 6-position of the spiro[3.3]heptane core. The spiro[3.3]heptane scaffold confers structural rigidity, which is advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability . This compound is of interest in drug discovery, particularly for central nervous system (CNS) targets or enzyme inhibitors, where spirocyclic frameworks are frequently employed .

Properties

CAS No.

2715119-79-0

Molecular Formula

C8H12FNO

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization Reactions

The spirocyclic framework is constructed via double alkylation of malonate esters. For example, diethyl malonate reacts with 1,1-bis(bromomethyl)-3-fluorocyclobutane under basic conditions (e.g., K₂CO₃ in DMF) to form the spiro[3.3]heptane core. This step achieves yields of 65–75% on multigram scales.

Critical Parameters :

  • Temperature : 80–100°C optimizes cyclization efficiency.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve alkylation kinetics.

Fluorination at the 6-Position

Introducing fluorine at the 6-position requires precise control to avoid over-fluorination. Two primary methods dominate: deoxofluorination of ketones and nucleophilic substitution of leaving groups.

Deoxofluorination of Ketone Intermediates

A common pathway involves oxidizing the spiro[3.3]heptane derivative to a ketone at the 6-position, followed by fluorination. For instance:

  • Oxidation : Treatment of the spiro alcohol with Jones reagent (CrO₃/H₂SO₄) yields the ketone (85–90% yield).

  • Fluorination : The ketone undergoes deoxofluorination using Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) at −20°C to 0°C, selectively introducing one fluorine atom.

Reaction Conditions :

ParameterOptimal RangeImpact on Yield
Temperature−20°C to 0°CPrevents CF₂ formation
Reagent Stoichiometry1.1–1.3 equivMinimizes side products
Reaction Time4–6 hEnsures complete conversion

Nucleophilic Fluorination

Alternative routes employ halogen exchange reactions. For example, a bromine atom at the 6-position is replaced by fluorine using KF/18-crown-6 in DMF at 120°C. This method achieves 60–70% yields but requires rigorous anhydrous conditions.

Carboxamide Formation

The final step involves converting the carboxylic acid derivative to the carboxamide. This is typically accomplished via activation of the acid followed by ammonolysis.

Carboxylic Acid Synthesis

The ester intermediate (e.g., methyl 6-fluorospiro[3.3]heptane-2-carboxylate) is hydrolyzed under acidic or basic conditions:

  • Basic Hydrolysis : NaOH (2 M) in MeOH/H₂O (1:1) at 60°C for 12 h (90–95% yield).

  • Acidic Hydrolysis : HCl (6 M) in dioxane at reflux (8 h, 85–90% yield).

Amidation Strategies

Method A (Acyl Chloride Route) :

  • Activation : Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Ammonolysis : React with concentrated NH₄OH at 0°C to room temperature (70–80% yield).

Method B (Coupling Reagents) :
Use HATU or EDC/HOBt with DIPEA in DMF to couple the acid with ammonia gas or ammonium chloride (75–85% yield).

Comparative Efficiency :

MethodYield (%)Purity (%)Scalability
A70–8095Moderate
B75–8598High

Optimization and Industrial Scalability

Process Intensification

Industrial production employs continuous flow reactors to enhance reproducibility. For example, the fluorination step achieves 90% conversion in 30 minutes under flow conditions (vs. 6 h batch).

Purification Techniques

  • Crystallization : The carboxamide is purified via recrystallization from ethanol/water (1:3), yielding >99% purity.

  • Chromatography : Silica gel chromatography (hexane/EtOAc) resolves stereochemical impurities .

Chemical Reactions Analysis

6-fluorospiro[3.3]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another, such as halogenation or amination.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-fluorospiro[3.3]heptane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluorospiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 6-Fluorospiro[3.3]heptane-2-carboxamide

Compound Name Substituents Key Properties/Applications Synthesis Yield References
This compound 6-F, 2-carboxamide Rigid scaffold, enhanced metabolic stability Not reported
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride 6,6-diF, 2-amine Increased electronegativity, salt form Not reported
6-Oxospiro[3.3]heptane-2-carboxamide 6-ketone, 2-carboxamide Reactive ketone, potential metabolic liability Not reported
Bicyclo[2.2.1]heptane-2-carboxamide derivatives (e.g., 46–48) Varying substituents (Cl, SPh, CN) Lower rigidity, varied electronic effects 41–49%
6-Fluorospiro[3.3]heptane-2-carbaldehyde 6-F, 2-aldehyde Aldehyde group for further derivatization Not reported

Key Observations:

Fluorination Impact: The monofluorinated spiro compound (target) balances metabolic stability and electronic effects compared to the 6,6-difluoro analog, which may exhibit stronger electron-withdrawing effects but higher synthetic complexity . Fluorine at the 6-position avoids steric clashes seen in bulkier substituents (e.g., phenylthio or cyano in bicyclo derivatives), preserving spiro core compactness .

The aldehyde derivative (6-fluorospiro[3.3]heptane-2-carbaldehyde) serves as a versatile intermediate for further functionalization .

Spiro vs. Bicyclo Frameworks :

  • Bicyclo[2.2.1]heptane carboxamides (e.g., compounds 46–48) exhibit lower yields (41–49%) and less conformational rigidity than spiro analogs, which may reduce their suitability for CNS targets requiring high selectivity .

Physicochemical and Pharmacokinetic Properties

  • However, the carboxamide group may offset lipophilicity, balancing solubility and permeability .
  • Metabolic Stability: Fluorination at the 6-position likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 6-oxo or 6-hydroxy derivatives) .

Q & A

Q. What are the common synthetic routes for 6-fluorospiro[3.3]heptane-2-carboxamide?

  • Methodological Answer : Synthesis strategies for spiro compounds like this compound often involve cyclization or alkylation reactions. Key approaches include:
  • Cyclization of precursors : Reacting phenyl-substituted ketones with dienes using Lewis acid catalysts (e.g., BF₃) to form the spiro framework .
  • Hydroxide-facilitated alkylation : Optimized for scalability, this method uses NaOH to mediate azetidine ring formation, achieving 87% yield at 100g scale .
  • Boc-protected intermediates : tert-Butoxycarbonyl (Boc) groups protect reactive sites during synthesis, enabling selective functionalization .

Q. Table 1. Synthetic Methods Comparison

MethodCatalyst/ReagentScaleYieldReference
CyclizationLewis acidLab scaleModerate
Hydroxide alkylationNaOH100g87%
Boc-protected synthesisBoc reagentsNot specifiedN/A

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Post-synthesis characterization employs:
  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and stereochemistry (e.g., distinguishing spiro carbon environments) .
  • Mass Spectrometry (MS) : Determines molecular weight and purity, critical for validating intermediates .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carboxamide (-CONH₂) and fluorine substituents .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Safety protocols for related spiro compounds include:
  • Hazard Mitigation : Avoid inhalation (H333), skin contact (H313), and ingestion (H303) by using PPE (gloves, goggles) and working in fume hoods .
  • Emergency Measures : Eye exposure requires rinsing with water for 15 minutes and removing contact lenses .

Advanced Research Questions

Q. How can synthesis scalability be optimized for large-scale production?

  • Methodological Answer : Key strategies include:
  • Catalyst Optimization : Using hydroxide instead of traditional catalysts improves reaction efficiency and reduces byproducts (demonstrated at 100g scale) .
  • Purification Techniques : Distillation or crystallization enhances purity (>99%) for intermediates like 3,3-bis(bromomethyl)oxetane (BBMO) .

Q. What strategies are employed to analyze receptor binding affinities?

  • Methodological Answer : Binding studies involve:
  • Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (e.g., kon/koff rates) with neurotransmitter receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How to address contradictions in synthetic yield data across different methods?

  • Methodological Answer : Contradictions arise from variables like:
  • Reagent Purity : Impurities in precursors (e.g., BBMO) reduce yields; rigorous quality control is essential .
  • Reaction Conditions : Temperature gradients or pH shifts alter cyclization efficiency. Statistical optimization (DoE) resolves these issues .

Q. What functionalization approaches enhance pharmacological activity?

  • Methodological Answer : Functionalization strategies include:
  • Sulfonyl Chloride Derivatives : Introducing -SO₂Cl groups (e.g., 6-fluorospiro[3.3]heptane-2-sulfonyl chloride) enhances reactivity for further modifications .
  • Structure-Activity Relationship (SAR) Studies : Adding substituents (e.g., difluoro or phenyl groups) modulates selectivity for biological targets .

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